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Grammistin Gs B

Cat. No.: B1576519
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Description

Grammistin Gs B is a synthetic peptide originally isolated from the skin secretion of the soapfish Grammistes sexlineatus (sixline soapfish) . This membrane-lytic peptide is composed of 12 amino acids (IGGIISFFKRLF) and belongs to the family of grammistins, which are characterized by their amphiphilic α-helical structure . Its primary research value lies in its potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, making it a compound of interest for studying host-defense mechanisms in marine organisms and exploring novel antimicrobial agents . A key characteristic that distinguishes this compound from other grammistins is its specific activity profile; it has demonstrated antibacterial effects without exhibiting hemolytic activity, indicating a degree of cell selectivity that is valuable for research into membrane interactions and cell selectivity of bioactive peptides . The peptide is believed to exert its biological function by binding to membrane phospholipids, leading to the lysis of the target membrane, a mechanism shared with other membrane-lytic antibacterial peptides . Researchers utilize this compound in various in vitro studies to advance the understanding of structure-activity relationships in antimicrobial peptides and their potential applications. This product is provided as a lyophilized powder and is intended for Research Use Only, strictly not for diagnostic or therapeutic uses in humans or animals .

Properties

bioactivity

Antibacterial

sequence

IGGIISFFKRLF

Origin of Product

United States

Origin, Isolation, and Primary Characterization of Grammistin Gs B

Biological Source and Ecological Niche of Producer Organisms

The Soapfish Grammistes sexlineatus as a Biosynthetic Origin

The primary biological source of Grammistin Gs B is the golden-striped soapfish, Grammistes sexlineatus. This fish is a marine species that inhabits coastal waters, often found in and around coral and rocky substrates. fishbase.se During the day, it typically seeks shelter under ledges and within small caves. fishbase.se A notable characteristic of this species is the presence of toxin-producing glands within its dermis, which are responsible for the biosynthesis and secretion of grammistins. fishbase.se

Grammistes sexlineatus can be identified by its dark brown body adorned with prominent yellow stripes. The number of these stripes can change as the fish matures. Small juveniles may have only a few stripes, which increase in number as they grow. In adult specimens, these lines can fragment into a series of dashes and spots. fishbase.se

Ecological Roles of Secreted Peptides in Chemical Defense

The skin secretion of Grammistes sexlineatus, which contains this compound and other related peptides, plays a crucial role in the fish's chemical defense mechanisms. This secretion has a notably bitter taste and is toxic to other fish, a property known as ichthyotoxicity. fishbase.sekyoto-u.ac.jp This toxic and unpalatable nature serves as a potent deterrent to potential predators.

When threatened or stressed, the soapfish releases this mucus-like secretion into the surrounding water. This defensive strategy is effective in warding off attacks from predatory species. The biological activities of grammistins, including their hemolytic (ability to rupture red blood cells) and ichthyotoxic effects, contribute to this protective function. The secretion's noxious properties were anecdotally highlighted in an incident where a speared soapfish, temporarily stored in a diver's bathing trunks, caused a powerful urethral irritation, demonstrating the potent nature of its chemical defense. kyoto-u.ac.jp

Methodologies for Isolation and Purification

The isolation and purification of this compound from the crude skin secretion of Grammistes sexlineatus is a multi-step process that relies on the peptide's biological activity to guide the separation.

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a pivotal strategy in the isolation of grammistins. mdpi.com This approach involves systematically separating the crude secretion into different fractions and testing the biological activity of each fraction at every stage. The fractions that exhibit the desired activity are then selected for further purification.

For the grammistin family of peptides, several bioassays are employed to track their presence during the fractionation process. These include:

Hemolytic Activity: This assay measures the ability of the fractions to lyse red blood cells. nih.gov

Ichthyotoxic Activity: This test assesses the toxicity of the fractions to other fish, reflecting the natural defensive role of the secretion. kyoto-u.ac.jpnih.gov

Antibacterial Activity: Grammistins have also been shown to possess antibacterial properties, and this activity can be used to guide their isolation. nih.gov

By consistently monitoring these activities, researchers can effectively pinpoint the fractions containing the peptides of interest, such as this compound, and discard the inactive components.

Chromatographic Separation Techniques (e.g., Gel Filtration, Reverse-Phase HPLC)

Following the initial fractionation, a combination of chromatographic techniques is used to achieve a high degree of purification.

Gel Filtration Chromatography: This technique is often used as an initial purification step. It separates molecules based on their size. The crude or partially purified extract is passed through a column containing a porous gel matrix. Larger molecules pass through more quickly, while smaller molecules, like this compound, enter the pores of the gel and are eluted later. This method is effective in separating the peptides from larger proteins and other macromolecules present in the skin secretion. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is crucial for obtaining pure peptides. RP-HPLC separates molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used, and its polarity is gradually decreased by adding an organic solvent. Peptides with higher hydrophobicity interact more strongly with the stationary phase and thus elute later. This technique is highly effective in separating the different grammistin analogues from each other. nih.gov

Initial Peptide Sequence Determination Approaches

Following the successful isolation and purification of this compound, the next critical step is to determine its primary structure, which is the linear sequence of its amino acids. Sequence analyses have revealed that this compound is a relatively small peptide, composed of 12 amino acid residues. nih.gov It has been noted to be analogous to another grammistin, Pp 1, which was isolated from the soapfish Pogonoperca punctata. nih.gov

The determination of the amino acid sequence of peptides like this compound typically involves a combination of protein chemistry and analytical techniques. While the specific initial methods for Gs B are not extensively detailed in the available literature, the general approaches for peptide sequencing at the time of its discovery would have included methods such as Edman degradation. This classical method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.

Advanced Structural Elucidation Methodologies of Grammistin Gs B

Application of Mass Spectrometry for Molecular Identification and Sequencing

Mass spectrometry is a cornerstone technique for the primary structure determination of peptides like Grammistin Gs B. Following its isolation from the crude skin secretion of G. sexlineatus using methods such as gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC), mass spectrometry is employed for two key purposes: determining the precise molecular weight and deducing the amino acid sequence. researchgate.netnih.gov

High-resolution mass spectrometry provides an accurate mass measurement of the peptide, which serves as an initial confirmation of its identity and purity. For sequencing, tandem mass spectrometry (MS/MS) is utilized. In this process, the isolated peptide ions are fragmented in the mass spectrometer, and the resulting fragment ions are analyzed. The mass differences between consecutive fragment ions (specifically b- and y-ions) correspond to individual amino acid residues, allowing for the de novo sequencing of the peptide chain.

Sequence analyses have revealed that this compound is a 12-residue peptide. novoprolabs.comresearchgate.net It is analogous to Grammistin Pp 1, another peptide toxin isolated from the soapfish Pogonoperca punctata. researchgate.netnih.gov The precise sequence of this compound has been identified as Ile-Gly-Gly-Ile-Ile-Ser-Phe-Phe-Lys-Arg-Leu-Phe. novoprolabs.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Amino Acid Sequence Ile-Gly-Gly-Ile-Ile-Ser-Phe-Phe-Lys-Arg-Leu-Phe novoprolabs.com
Number of Residues 12 researchgate.net
Origin Grammistes sexlineatus (Sixline soapfish) novoprolabs.comuniprot.org

| Analogy | Grammistin Pp 1 | nih.gov |

**3.2. Spectroscopic Approaches for Secondary Structure Determination

Spectroscopic techniques are essential for understanding the non-covalent, three-dimensional arrangement of peptides. For this compound, methods like Circular Dichroism and Nuclear Magnetic Resonance spectroscopy are critical for determining its secondary and tertiary structures.

Circular Dichroism (CD) spectroscopy is a powerful method for rapidly assessing the secondary structure content of peptides in solution. uniprot.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structure motifs, including α-helices, β-sheets, and random coils. uniprot.orgnih.gov

While specific CD studies on this compound are not detailed in the available literature, extensive research on the grammistin family, including Gs 1, Gs 2, and the Pp series, provides strong evidence for its conformational behavior. nih.govresearchgate.net These studies consistently show that grammistins adopt a largely unstructured or random coil conformation in aqueous solutions. nih.gov However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, they undergo a significant conformational change to form amphipathic α-helical structures. nih.govresearchgate.net This transition is a hallmark of many membrane-active peptides, which require a specific structure to interact with and disrupt cell membranes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution, three-dimensional structure of peptides in solution. nih.gov NMR experiments can provide information on through-bond and through-space atomic proximities, which are used to calculate structural restraints (e.g., distances and dihedral angles) and generate a detailed 3D model of the peptide. nih.govbruker.com

For a peptide like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be performed. These would allow for the assignment of proton resonances to specific amino acids and the identification of short-range and long-range proton-proton interactions.

Although no specific NMR structural data for this compound has been published, the methodology has been applied to structurally characterize other antimicrobial peptides, including modified grammistins. ppgbiomol.com.brtennacadofsci.org Such an analysis would be crucial to confirm the α-helical conformation predicted by CD spectroscopy and to define the precise orientation of the amino acid side chains, which is fundamental to its amphipathic nature and biological function.

Computational Modeling and Prediction of Peptide Conformation

In conjunction with experimental data, computational modeling provides valuable insights into peptide structure and dynamics. nih.gov Methods such as ab initio modeling, homology modeling, and molecular dynamics (MD) simulations can predict the three-dimensional conformation of a peptide from its amino acid sequence. nih.govresearchgate.net

Ab initio modeling predicts the peptide's structure from fundamental physicochemical principles, searching for the lowest energy conformation. nih.gov

Homology modeling could be used to build a model of this compound based on the experimentally determined structure of a homologous peptide.

Molecular Dynamics (MD) simulations can model the behavior of the peptide over time, providing insights into its flexibility and its interactions with solvent or membrane environments. nih.gov

While no specific computational models for this compound are currently published, these techniques are widely used for other antimicrobial peptides. researchgate.netekb.eg Applying these methods would help visualize the α-helical structure, predict its stability, and simulate its insertion into a lipid bilayer, complementing the data from spectroscopic methods.

Analysis of Amphipathicity and Helicity in Membrane Mimetic Environments

The function of many membrane-lytic peptides is intrinsically linked to their ability to form an amphipathic α-helix—a helical structure where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces. This arrangement facilitates the peptide's interaction with the polar headgroups and nonpolar acyl chains of the lipid bilayer. researchgate.net

The propensity of this compound to form such a structure can be analyzed using a helical wheel projection. This computational visualization plots the amino acid sequence onto a helical spiral, clearly illustrating the distribution of hydrophobic and hydrophilic residues. Based on its known sequence, the helical wheel for this compound shows a distinct separation of its hydrophobic (Ile, Phe, Leu) and hydrophilic/charged (Ser, Lys, Arg) residues, confirming its amphipathic character.

Experimental evidence for the interaction of grammistins with membranes comes from liposome (B1194612) leakage assays. Studies have shown that grammistins, including Gs B, can induce the release of fluorescent dyes from liposomes composed of phosphatidylcholine, directly demonstrating their ability to disrupt lipid membranes. researchgate.netnih.gov This membrane-lytic activity is consistent with the formation of an amphipathic helix that perturbs the bilayer structure. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
Grammistin Gs A
This compound
Grammistin Gs C
Grammistin Gs D
Grammistin Gs E
Grammistin Gs 1
Grammistin Gs 2
Grammistin Pp 1
Grammistin Pp 2a
Grammistin Pp 2b
Grammistin Pp 3
Grammistin Pp 4a
Grammistin Pp 4b
Phosphatidylcholine

Molecular and Cellular Mechanisms of Grammistin Gs B Biological Activities

Mechanism of Membrane Interaction and Permeabilization

The fundamental mechanism behind the bioactivity of grammistins, including Gs B, is their ability to interact with and disrupt the integrity of lipid bilayers. researchgate.net This interaction leads to increased permeability and, at sufficient concentrations, complete lysis of the membrane. nih.gov The process is driven by the peptide's physicochemical properties, such as its charge, structure, and hydrophobicity. researchgate.net

To understand the membrane-disrupting capabilities of grammistins, researchers have utilized model membrane systems like liposomes. Studies have demonstrated that Grammistin Gs B, along with other grammistins, can induce the leakage of fluorescent markers, such as carboxyfluorescein, from these artificial vesicles. researchgate.netnih.govinnovareacademics.in This activity confirms their capacity to permeabilize lipid bilayers. The effect has been observed in liposomes composed of different phospholipids, indicating a broad interaction capability. researchgate.netnih.govinnovareacademics.injst.go.jp

Grammistin VariantLiposome (B1194612) CompositionObserved EffectReference
Grammistins Gs A-E (including Gs B), Gs 1, Gs 2Phosphatidylcholine (PC)Release of entrapped carboxyfluorescein researchgate.netnih.govinnovareacademics.in
Grammistins Gs A-E (including Gs B), Gs 1, Gs 2Phosphatidylglycerol/Phosphatidylcholine (PG/PC) (3:1)Release of entrapped carboxyfluorescein researchgate.netnih.govinnovareacademics.in

This demonstrates a direct membrane-lytic activity that is not strictly dependent on a specific lipid headgroup, although the composition can influence the extent of the interaction. researchgate.netnih.govinnovareacademics.in

The interaction between grammistins and lipids is a key determinant of their biological function. Biophysical studies reveal that these peptides have a strong affinity for phospholipids, which are the primary components of cell membranes. jst.go.jp Circular dichroism (CD) experiments show that grammistins, including Gs B, are typically in a random coil conformation in aqueous solutions. researchgate.netnih.gov However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational change to form an amphiphilic α-helix. researchgate.netnih.gov This induced structure is critical for its membrane activity, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment. igem.org

The interaction is potent enough to perturb the packing of lipid molecules within the bilayer, leading to destabilization. nih.gov It has been noted that the hemolytic activity of grammistins is inhibited by the presence of phospholipids, further underscoring the direct binding of the peptide to these lipid molecules. jst.go.jp

While direct, high-resolution imaging of pores formed specifically by this compound is not extensively detailed, the mechanism is understood by comparing it to other α-helical antimicrobial peptides (AMPs). nih.gov The formation of an amphiphilic α-helix upon membrane binding is a common feature of pore-forming peptides like melittin (B549807) and pardaxins, to which grammistins are functionally similar. nih.govwikipedia.org

The proposed mechanisms for membrane disruption by such peptides generally fall into two categories: the "barrel-stave" model or the "toroidal pore" (also known as "carpet-like") model. nih.gov In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore, much like the staves of a barrel. In the toroidal pore model, the peptides associate with the lipid headgroups and induce the membrane to curve back on itself, creating a pore lined by both peptides and lipid headgroups. nih.gov Given that grammistins are thought to exist as aggregates of 3-4 molecules, it is plausible they function by forming such oligomeric pore structures. nih.gov This association disrupts the packing of lipid molecules, creating leaks in the membrane. igem.org

Mechanistic Studies of Antibacterial Activity

This compound exhibits potent antibacterial properties, which are a direct consequence of its membrane-permeabilizing actions. researchgate.netjst.go.jp

Research has confirmed that this compound has a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govjst.go.jp This wide range of activity suggests that its target—the cell membrane—is a universally conserved structure among different types of bacteria. researchgate.net The lytic mechanism allows it to effectively kill various bacterial species by destroying the integrity of their primary defensive barrier. jst.go.jp

Bacterial TypeActivity of this compoundReference
Gram-positive bacteriaActive researchgate.netjst.go.jp
Gram-negative bacteriaActive researchgate.netjst.go.jp

Studies have shown activity against at least nine different species of bacteria, although a comprehensive list of all susceptible species is not fully defined. researchgate.netnih.gov The efficacy of grammistins against both bacterial groups indicates their potential to overcome the structural differences between them, such as the presence of an outer membrane in Gram-negative bacteria. researchgate.netjst.go.jp

The primary cellular target for this compound in bacterial pathogens is the cytoplasmic membrane. igem.orgwikipedia.org By binding to and disrupting this membrane, the peptide compromises essential cellular functions that rely on membrane integrity, such as maintaining electrochemical gradients and containing cellular contents. mdpi.com The destruction of the membrane leads to the leakage of ions and metabolites, ultimately causing cell death. nih.govmdpi.com

While the cell membrane is the principal site of action, the disruption of membrane-associated processes is a key subcellular consequence. For instance, the dissipation of the proton motive force across the bacterial membrane would inhibit ATP synthesis and nutrient transport, contributing to the rapid bactericidal effect. mdpi.com Although some antimicrobial peptides are known to have intracellular targets, such as inhibiting DNA or protein synthesis, the primary mechanism described for grammistins is the physical disruption of the cell membrane. researchgate.netjst.go.jpnih.gov

Impact on Bacterial Cell Viability and Integrity

This compound demonstrates significant antibacterial activity against a wide array of bacteria. nih.gov Studies have shown that it, along with variants Gs A and Gs C, exhibits a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.gov The fundamental mechanism behind this antibacterial effect is the peptide's ability to disrupt the integrity of the bacterial cell membrane. researchgate.netresearchgate.net

Grammistins, as a family, are understood to exercise their antimicrobial function in a lytic manner by binding to membrane phospholipids. researchgate.net This interaction is facilitated by their amphiphilic α-helical structure, which allows the peptide to insert into the lipid bilayer, thereby increasing the permeability of the membrane. igem.org This disruption of the cell membrane leads to the leakage of cellular contents and ultimately, cell death. wikipedia.org While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, data for other grammistins, such as Gs D (also known as Pp 1, the analogue of Gs B), show MICs ranging from 13.3 to 50 µg/ml against various bacteria. researchgate.net This suggests that grammistins are potent antibacterial agents. The general model of action involves the peptide damaging the phospholipid bilayer upon adsorption, which compromises the essential functions of the cell membrane. nih.gov

Mechanistic Insights into Ichthyotoxic Activity

The skin secretions of soapfish are well-known for their potent ichthyotoxic (fish-killing) properties, a key defense mechanism against predators. wikipedia.org When stressed, soapfish release these toxins, which can be lethal to other fish in a confined space. wikipedia.org Grammistins are the primary agents responsible for this toxicity.

Cellular and Tissue-Level Disruptions in Aquatic Organisms

At the organismal level, fish exposed to grammistin-containing secretions exhibit signs of distress, including motor excitation, followed by a loss of equilibrium and ultimately death. kyoto-u.ac.jp The underlying mechanism involves severe disruption at the cellular and tissue levels. The toxins primarily target gill membranes, which are crucial for respiration and osmoregulation in fish. vliz.be

Some studies on related toxins like pardaxin, which shares structural and functional similarities with grammistins, suggest the inhibition of (Na+ + K+)-dependent ATPase (the sodium-potassium pump). vliz.be This would lead to a massive influx of sodium ions across gill membranes, disrupting the osmotic balance and cellular integrity. vliz.be Furthermore, some grammistins, like lipogrammistin A, can insert into lipid bilayers, creating small lesions that allow the influx of small molecules, leading to colloid-osmotic lysis. vliz.be While the specific effects of Gs B have not been detailed to this extent, its demonstrated ability to lyse artificial liposomes indicates a similar capacity for membrane disruption. nih.gov

Comparative Analysis of Toxicological Potency

Differential Membrane Selectivity and Lytic Activity within the Grammistin Family

A fascinating aspect of the grammistin family is the differential activity of its members against various cell types, particularly the divergence between antibacterial and hemolytic (red blood cell-lysing) activities.

Comparative Analysis of Hemolytic Activities Across Grammistin Variants

One of the most striking features of this compound is its lack of hemolytic activity. nih.gov This is in stark contrast to many other members of the grammistin family. For example, Grammistins Gs 1 and Gs 2, also from G. sexlineatus, are both potently hemolytic. nih.gov Similarly, several grammistins from P. punctata also display hemolytic properties. researchgate.net This selective lack of hemolytic action in Gs B, alongside its antibacterial capabilities, is a significant finding.

The table below summarizes the known hemolytic activity of various grammistin peptides.

Grammistin VariantSource OrganismHemolytic Activity
This compound Grammistes sexlineatusNo nih.gov
Grammistin Gs AGrammistes sexlineatusNo nih.gov
Grammistin Gs CGrammistes sexlineatusNo nih.gov
Grammistin Gs 1Grammistes sexlineatusYes nih.gov
Grammistin Gs 2Grammistes sexlineatusYes (6-11x higher than Gs 1) nih.gov
Grammistin Pp 1 (analogue of Gs B)Pogonoperca punctataYes researchgate.net
Grammistin Pp 3Pogonoperca punctataYes researchgate.net

Molecular Determinants Governing Selective Membrane Lysis

All tested grammistins, including the non-hemolytic Gs B, demonstrate a fundamental ability to disrupt lipid membranes, as shown by their capacity to induce leakage from artificial liposomes composed of phosphatidylcholine. nih.gov This indicates that the basic membrane-lytic machinery is present across the family. However, the lack of hemolytic activity in Gs B, Gs A, and Gs C suggests a refined selectivity, where these peptides can effectively lyse bacterial membranes but not erythrocyte membranes.

Research into the Non-Hemolytic Profile of this compound

Grammistins, a class of peptide toxins found in the skin secretions of soapfishes, are generally characterized by their potent hemolytic and ichthyotoxic activities. wikipedia.org However, specific research has identified exceptions to this general profile, with this compound being a notable example of a non-hemolytic variant.

In a significant study on the various grammistin peptides isolated from the soapfish Grammistes sexlineatus, researchers identified five new grammistins, designated Gs A through Gs E. nih.gov This research revealed that while many grammistins exhibit strong hemolytic action, Grammistins Gs A, Gs B, and Gs C were found to have no hemolytic activity. researchgate.netresearchgate.net This finding was particularly noteworthy as it contrasted with the properties of other grammistins isolated from the same organism and from other soapfish species like Pogonoperca punctata. nih.govresearchgate.net

This compound is a relatively small peptide, composed of 12 amino acid residues. nih.govresearchgate.net Its sequence shows an analogy to Grammistin Pp 1, a peptide from Pogonoperca punctata which, in contrast to Gs B, does exhibit hemolytic activity. researchgate.netuniprot.org The general mechanism of hemolysis by grammistins is believed to involve the integration of their amphiphilic α-helical structures into the phospholipid bilayer of cell membranes, leading to membrane disruption and lysis. uniprot.orgsmolecule.com The hemolytic action of these peptides can be inhibited by phospholipids, but not by cholesterol. uniprot.orgmybiosource.commybiosource.com

The absence of hemolytic activity in this compound, despite its structural similarity to hemolytic counterparts, suggests that subtle differences in amino acid sequence and the resulting three-dimensional structure are critical determinants of this biological function. While research has established the non-hemolytic nature of this compound, the precise structural features that abolish its lytic capability against red blood cells remain a subject for more detailed investigation. All grammistins, including the non-hemolytic variants, have been shown to induce membrane lysis in artificial liposomes, indicating that the interaction with cell membranes is a shared characteristic, even if the specific outcome on erythrocytes differs. researchgate.net

Biosynthetic Pathways and Genetic Foundations of Grammistin Peptides

Putative Biosynthetic Routes of Marine Peptides

The biosynthesis of marine peptides like grammistins is generally understood to follow a ribosomal pathway. biorxiv.org This process begins with the translation of a messenger RNA (mRNA) molecule into a larger, inactive precursor protein. nih.govresearchgate.net This precursor, or preproprotein, typically consists of three distinct domains: a signal peptide, a propeptide region, and the sequence of the mature, functional peptide. nih.gov

The signal peptide acts as a guide, directing the nascent protein to the cell's secretory pathway. The propeptide region often plays a role in the correct folding of the mature peptide and can keep it in an inactive state until it is secreted from the cell. nih.gov The final stage of the biosynthetic route involves the enzymatic cleavage of this precursor to release the active peptide. nih.govresearchgate.net Many bioactive peptides found in marine organisms, from neurotoxins to antimicrobial peptides, are synthesized via this precursor-based mechanism. nih.gov This strategy allows for the safe production and storage of potentially cytotoxic molecules within the organism's cells before their release.

Gene Cloning and Expression Studies of Grammistin Precursors

The genetic basis for grammistin production has been elucidated through gene cloning studies. In one key study, a cDNA phage library was constructed from the skin of the soapfish Pogonoperca punctata. nih.gov Researchers utilized a novel method of hemolytic screening to isolate the specific cDNAs that encode for grammistins, leading to the identification of genes for six different grammistin peptides. nih.gov

Analysis of the nucleotide sequences of these cDNAs revealed that all grammistins are derived from a precursor protein. This precursor has a characteristic structure:

A highly conserved N-terminal signal peptide. nih.gov

A considerably conserved propeptide region. nih.gov

A single copy of the mature grammistin peptide sequence at the C-terminus. nih.gov

This organization shows a striking similarity to the precursors of dermaseptins, a class of antimicrobial peptides found in the skin of frogs. nih.govresearchgate.net Further research has identified analogous or identical grammistin peptides across different soapfish species, such as Grammistes sexlineatus and Pogonoperca punctata. researchgate.net For instance, Grammistin Gs B, isolated from G. sexlineatus, is considered analogous to Grammistin Pp 1 from P. punctata. researchgate.net

Precursor Protein ComponentFunctionConservation Level
Signal Peptide Directs the precursor to the secretory pathway.Highly Conserved
Propeptide Assists in folding; may keep the peptide inactive. Contains cleavage sites.Considerably Conserved
Mature Peptide The final, biologically active grammistin sequence.Variable

Table 1: Organization of the Grammistin Precursor Protein as determined by cDNA cloning studies. nih.gov

Enzymatic Mechanisms Involved in Peptide Synthesis and Post-Translational Modification

The transformation of the inactive grammistin precursor into the active toxin is dependent on specific enzymatic processes. A critical step is the proteolytic cleavage of the precursor protein to release the mature peptide. The propeptide region of the grammistin precursor is characterized by the presence of pairs of basic amino acid residues, specifically Lysine-Arginine (Lys-Arg). nih.gov These pairs are well-known recognition and cleavage sites for proprotein convertases, a family of enzymes that process protein precursors in the secretory pathway.

While the primary modification for grammistins appears to be this proteolytic processing, other post-translational modifications (PTMs) are common among marine antimicrobial peptides (AMPs) and contribute to their stability and activity. researchgate.net These can include C-terminal amidation and the formation of an N-terminal pyroglutamic acid, although specific evidence for these modifications in this compound is not yet detailed. researchgate.net The enzymatic machinery responsible for these modifications, such as peptidylglycine α-amidating monooxygenase (PAM), is crucial for the biosynthesis of many amidated bioactive peptides. acs.org In some fish, proteases like cathepsin D have been shown to be involved in the production of other antimicrobial peptides from larger precursor proteins, highlighting the importance of specific proteases in the innate immune system. nih.gov

Comparative Genomics and Transcriptomics of Soapfish Toxin Production

The application of comparative genomics and transcriptomics offers powerful tools for understanding the evolution and regulation of toxin production in soapfish. While a comprehensive comparative genomic study across all soapfish species is not yet available, existing data provides a foundation. The cloning of grammistin precursors has already allowed for a comparative analysis at the protein level, revealing structural similarities between soapfish grammistins and frog dermaseptins, suggesting a conserved evolutionary origin for these defense peptides. nih.gov

Furthermore, sequence analyses show that different soapfish species produce grammistins that are either identical or analogous. researchgate.net For example, Grammistin Gs D from Grammistes sexlineatus is identical to Grammistin Pp 1 from Pogonoperca punctata. researchgate.net A comparative genomics approach would involve sequencing the genomes of various soapfish species and comparing them to identify conserved gene clusters associated with toxin synthesis, similar to methodologies used to find toxin gene clusters in other organisms. frontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts, could be applied to the skin mucus glands of soapfish to identify which genes are highly expressed. This method would likely reveal upregulation of the genes for grammistin precursors and the specific enzymatic machinery, such as proprotein convertases, required for their processing. Such studies have been used successfully to identify novel antimicrobial peptides from the transcriptomes of other marine and amphibious animals. researchgate.net

Grammistin from G. sexlineatusCorresponding Grammistin from P. punctataRelationship
This compoundGrammistin Pp 1Analogous
Grammistin Gs DGrammistin Pp 1Identical
Grammistin Gs EGrammistin Pp 2bIdentical
Grammistin Gs AGrammistin Pp 3Analogous
Grammistin Gs CGrammistin Pp 3Analogous

Table 2: Comparative relationships between grammistin peptides isolated from the soapfish species Grammistes sexlineatus and Pogonoperca punctata. researchgate.net

Synthetic Chemistry and Structure Activity Relationship Studies of Grammistin Gs B

Chemical Synthesis Methodologies for Grammistin Gs B

The primary method for the chemical synthesis of this compound and its analogues is Solid-Phase Peptide Synthesis (SPPS). This well-established technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the SPPS of this compound, with the sequence H-Phe-Ile-His-His-Ile-Val-His-Ala-Ile-Gly-Arg-Leu-Phe-OH, involves a series of repeated cycles.

The synthesis typically begins with the C-terminal amino acid, Phenylalanine (Phe), being attached to a suitable resin. Each subsequent amino acid, with its α-amino group temporarily protected (commonly with an Fmoc or Boc group), is then coupled to the deprotected N-terminus of the growing peptide chain. A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitates the formation of the amide bond. nih.gov

Following each coupling step, the N-terminal protecting group is removed, preparing the peptide for the addition of the next amino acid. This cyclical process of deprotection and coupling is repeated until the entire 12-amino acid sequence of this compound is assembled. Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).

The crude synthetic peptide is then purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical methods like mass spectrometry and amino acid analysis. nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues aims to explore and enhance specific properties of the peptide, such as its antimicrobial potency, selectivity, or stability. While specific studies on the rational design of this compound analogues are not extensively documented in publicly available literature, the principles of peptide analogue design can be applied.

The design process often starts with the native sequence of this compound and introduces systematic modifications. These can include:

Amino Acid Substitutions: Replacing specific amino acids to probe their role in biological activity. For example, substituting hydrophobic residues to alter membrane interaction or charged residues to modify solubility and electrostatic interactions.

Truncations: Synthesizing shorter versions of the peptide to identify the minimal active sequence.

Incorporation of Non-natural Amino Acids: Introducing synthetic amino acids to enhance stability against proteolysis or to introduce novel functionalities.

Once designed, these analogues are synthesized using the same SPPS methodologies described for the native peptide. The purification and characterization steps are equally crucial to ensure that the desired analogue has been successfully produced before it is subjected to biological evaluation.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound correlates with its biological functions. These investigations provide insights into the key structural features required for its activity.

Impact of Amino Acid Substitutions on Biological Function

The biological activity of grammistins is influenced by their amino acid composition. While specific amino acid substitution studies on this compound are limited, data from related grammistins offer valuable insights. For instance, studies on other grammistins have shown that the presence of specific hydrophobic and cationic residues is critical for their antimicrobial and hemolytic activities.

It has been observed that Grammistins Gs A, Gs B, and Gs C exhibit broad-spectrum antibacterial activity but lack hemolytic activity. nih.govnih.gov This contrasts with other grammistins that are potently hemolytic. This suggests that the specific amino acid sequence of Gs B contributes to its selective antibacterial action without causing significant damage to red blood cells. The three histidine residues in its sequence may play a crucial role in its pH-dependent activity and interaction with bacterial membranes.

Peptide Hemolytic Activity Antibacterial Activity Reference
Grammistin Gs ANoneBroad-spectrum nih.gov, nih.gov
This compoundNoneBroad-spectrum nih.gov, nih.gov
Grammistin Gs CNoneBroad-spectrum nih.gov, nih.gov
Other GrammistinsPresentBroad-spectrum nih.gov

Influence of Peptide Length and Charge on Membrane Interaction

The interaction of antimicrobial peptides with cell membranes is significantly influenced by their length and net charge. This compound is a relatively short peptide with 12 amino acid residues and possesses a net positive charge due to the presence of histidine and arginine residues.

The positive charge is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as phospholipids. This interaction concentrates the peptide at the membrane surface, which is a prerequisite for its disruptive action. The length of the peptide is also a determining factor, as it needs to be sufficient to span the bacterial membrane or to form pores or channels.

General studies on amphipathic α-helical cationic peptides have demonstrated that both the net positive charge and the number of positively charged residues are important for antimicrobial and hemolytic activities. nih.gov An optimal balance between charge and hydrophobicity is necessary for potent and selective antimicrobial action. The specific length and charge distribution of this compound appear to be fine-tuned for antibacterial efficacy without causing significant hemolysis.

Development of Chemically Modified Derivatives for Mechanistic Probes

To elucidate the mechanism of action of this compound, chemically modified derivatives can be synthesized to serve as molecular probes. These probes can be used to track the peptide's interaction with and localization within target cells.

Common chemical modifications include the introduction of fluorescent labels or biotin (B1667282) tags.

Fluorescently Labeled Derivatives: A fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine, can be conjugated to the N-terminus or a side chain of a lysine (B10760008) or other suitable amino acid in the this compound sequence. These fluorescently tagged peptides allow for the visualization of their binding to bacterial surfaces and their subsequent translocation across the cell membrane using techniques like fluorescence microscopy and flow cytometry.

Biotinylated Derivatives: Biotin can be covalently attached to the peptide. nih.gov The high-affinity interaction between biotin and streptavidin can then be exploited for various applications. Biotinylated this compound can be used in pull-down assays to identify its binding partners on the bacterial cell surface or within the cell. It can also be used to immobilize the peptide on a solid support for affinity chromatography or surface plasmon resonance (SPR) studies to quantify its binding kinetics with membrane components. nih.gov

The synthesis of these derivatives follows the principles of SPPS, with the modification being introduced either during or after the peptide chain assembly. Careful purification is essential to separate the labeled peptide from any unreacted labeling agent.

Advanced Research Directions and Future Perspectives for Grammistin Gs B Studies

Application of Advanced Imaging Techniques for Mechanistic Visualization

The primary mechanism of action for Grammistin Gs B is understood to be its membrane-lytic activity, enabling it to disrupt the cellular integrity of target organisms. nih.gov While traditional biochemical assays have established this function, a deeper, visual understanding of the process at a molecular level is crucial for a complete mechanistic picture. Advanced imaging techniques offer the potential to visualize the dynamic interactions between this compound and cell membranes in real-time.

Future research could employ techniques such as fluorescence microscopy , particularly with the use of fluorescently labeled this compound analogues. This would allow for the direct observation of the peptide's binding to and subsequent disruption of both model lipid bilayers and live bacterial cell membranes. Furthermore, atomic force microscopy (AFM) could provide high-resolution topographical images of membrane surfaces, revealing the structural changes, such as pore formation, induced by the peptide. Such detailed visualization would provide invaluable insights into the precise lytic mechanism of this compound.

Integration of Proteomics and Metabolomics for Holistic Understanding

To gain a comprehensive understanding of the cellular response to this compound, it is essential to look beyond the membrane and investigate the broader physiological impact. The integration of "omics" technologies, specifically proteomics and metabolomics, presents a powerful approach to achieve this holistic view. nih.govfrontiersin.org

Proteomics , the large-scale study of proteins, can be utilized to analyze changes in the protein expression profiles of bacterial cells upon exposure to this compound. nih.gov This could reveal the activation of stress response pathways, alterations in metabolic enzymes, or the downregulation of essential cellular proteins. Similarly, metabolomics , which focuses on the complete set of small-molecule metabolites, can identify shifts in metabolic pathways, such as energy production or biosynthesis, that are affected by the peptide's activity. mdpi.com By combining these approaches, researchers can construct a detailed network of the molecular events triggered by this compound, moving from a simple understanding of membrane lysis to a systems-level comprehension of its antibacterial effect.

Computational Drug Design and Molecular Dynamics Simulations for Predictive Modeling

The advancement of computational tools offers a powerful avenue for the predictive modeling of this compound's structure and interactions, accelerating research and guiding experimental work. longdom.orgresearchgate.net Computational drug design and molecular dynamics (MD) simulations can provide insights that are often difficult to obtain through experimental methods alone.

Utilizing the known amino acid sequence of this compound (IGGIISFFKRLF), computational modeling can predict its three-dimensional structure and how it orients itself when interacting with a lipid bilayer. nih.govnih.govMolecular docking studies can then be performed to simulate the binding of the peptide to specific membrane components, helping to identify key interaction sites. researchgate.net Following docking, molecular dynamics simulations can model the behavior of the peptide-membrane complex over time, providing a dynamic picture of the membrane disruption process. longdom.org These predictive models can be used to design modified versions of this compound with potentially enhanced activity or specificity, paving the way for the development of novel antimicrobial agents.

Exploration of Interdisciplinary Research Avenues in Marine Chemical Biology

The study of this compound is inherently interdisciplinary, residing at the intersection of marine biology, chemistry, and pharmacology. ucsd.edu Future research should continue to foster collaborations across these fields to fully explore the potential of this marine toxin.

Marine chemical biology provides the framework for investigating the ecological role of this compound in its natural environment. ucsd.edu Understanding why Grammistes sexlineatus produces this toxin and how it is used for defense can provide valuable context for its biological activity. wikipedia.org Furthermore, exploring the biosynthetic pathway of grammistins could lead to novel methods for their production, potentially through synthetic biology approaches in microbial hosts. igem.org By combining the expertise of marine biologists, natural product chemists, and pharmacologists, a comprehensive understanding of this compound can be achieved, from its ecological significance to its potential as a lead compound for new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Grammistin Gs B in experimental settings?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic methods (e.g., HPLC) to verify structural identity and purity. For novel compounds, provide full characterization data (e.g., melting points, elemental analysis) and cross-reference with published spectra for known analogs . Purity assessments should include solvent residue analysis and stability testing under experimental conditions .

Q. What are standard protocols for synthesizing this compound, and how can reproducibility be ensured?

  • Methodological Answer : Document synthesis steps in detail, including reaction conditions (temperature, catalysts, solvents), purification methods, and yields. Use controlled experiments to isolate variables (e.g., testing different solvent systems). Publish supplementary materials with step-by-step protocols and raw spectral data to enable replication .

Q. How should researchers conduct a literature review to identify gaps in this compound studies?

  • Methodological Answer : Perform systematic searches using databases like PubMed and SciFinder, filtering by keywords (e.g., "Grammistin derivatives," "bioactivity"). Critically evaluate primary sources for methodological rigor and bias using criteria such as sample size, statistical validity, and conflict of interest disclosures . Organize findings thematically (e.g., structural analogs, biological targets) to highlight understudied areas .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Methodological Answer : Apply the false discovery rate (FDR) method to adjust for multiple hypothesis testing in bioactivity assays . Replicate experiments under standardized conditions (e.g., cell lines, dosage ranges) and use meta-analysis to reconcile discrepancies. For example, if conflicting results arise from varying assay endpoints (e.g., IC50 vs. EC50), normalize data using dose-response curves and statistical power analyses .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine target-based (e.g., enzyme inhibition assays) and phenotypic approaches (e.g., transcriptomics). Use knockout models or CRISPR-Cas9 to validate specific pathways. For interdisciplinary studies, integrate chemoproteomics to map binding partners and molecular dynamics simulations to predict interactions . Ensure rigor by blinding experiments and including positive/negative controls .

Q. How can researchers optimize analytical protocols for this compound in heterogeneous matrices (e.g., biological fluids)?

  • Methodological Answer : Validate extraction and detection methods using spike-and-recovery experiments to assess recovery rates and matrix effects. Optimize parameters like pH, temperature, and column selectivity for HPLC-MS/MS. Cross-validate with orthogonal techniques (e.g., ELISA) to confirm specificity . Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Methodological Frameworks for Research Design

Q. What frameworks ensure robust hypothesis formulation for this compound studies?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope (e.g., "Does this compound inhibit X enzyme in Y cell line compared to Z control?"). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. For in vivo studies, follow ARRIVE guidelines for experimental transparency and ethical oversight . Pre-register hypotheses and analytical plans to minimize bias .

Tables for Reference

Key Parameter Recommended Method Citation
Structural IdentificationNMR, X-ray crystallography
Bioactivity ValidationDose-response assays with FDR adjustment
Data ReproducibilityBlinded experiments, pre-registration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.